ent-Entecavir-di-o-benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.52 g/mol . It is an impurity of Entecavir, an antiviral drug used primarily in the treatment of hepatitis B infection . The compound is characterized by its complex structure, which includes a purine base and a cyclopentyl ring substituted with benzyl ether groups.
Mechanism of Action
Target of Action
ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .
Mode of Action
The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, this compound inhibits the HBV polymerase’s activities, including:
Biochemical Pathways
The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:
- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.
Result of Action
At the molecular level, the compound’s action results in:
- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as:
- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .
Overall, this compound represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.
: Information derived from general knowledge about nucleoside analogues and their mechanisms of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Entecavir-di-o-benzyl Ether involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the purine base, and subsequent benzylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-Entecavir-di-o-benzyl Ether can undergo oxidation reactions, particularly at the benzyl ether groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl ether groups, yielding the parent alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include the parent alcohol.
- Substitution products vary depending on the nucleophile used but generally involve modified purine bases .
Scientific Research Applications
Chemistry: ent-Entecavir-di-o-benzyl Ether is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .
Biology and Medicine: The compound is studied for its potential antiviral properties, particularly against hepatitis B virus. It serves as a model compound for understanding the structure-activity relationship of antiviral agents .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs. Its role as an impurity in Entecavir necessitates thorough analysis and control during drug manufacturing .
Comparison with Similar Compounds
Entecavir: The parent compound, used as an antiviral drug for hepatitis B.
Lamivudine: Another antiviral drug used for hepatitis B and HIV.
Adefovir: An antiviral drug used for hepatitis B.
Uniqueness: ent-Entecavir-di-o-benzyl Ether is unique due to its specific structure, which includes benzyl ether groups that are not present in the parent compound, Entecavir. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROVOOOAPHSWCR-YPAWHYETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.